molecular formula C21H21N5O3S B2819213 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013809-40-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2819213
CAS RN: 1013809-40-9
M. Wt: 423.49
InChI Key: ZQIMBHKYCVMTHI-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzo[d]thiazol ring, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzo[d]thiazol ring, and a carboxamide group . The exact structure would need to be confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the benzo[d]thiazol ring, and the carboxamide group. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antitumor and Anticancer Properties

The compound’s structural features suggest potential antitumor and anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, skin (melanoma), and ovarian cancer. By inhibiting metastasis, this compound could play a crucial role in cancer treatment .

Coenzyme Q Analogues

The compound serves as an intermediate for synthesizing methoxy-analogues of coenzymes Q. Coenzyme Q (ubiquinone) is essential for cellular energy production and has been linked to various health benefits. The synthesis of coenzyme Q analogues with different substituents allows for tailoring their properties for specific applications .

Formylation Reactions

Through formylation of its precursor, dihydroapiol, the compound can be transformed into aldehyde 6. This intermediate is a key building block for the future synthesis of coenzyme Q analogues. Formylation reactions provide a versatile route to modify the compound’s structure and properties .

Antioxidant Potential

Given its methoxy groups and unique benzothiazole moiety, this compound may exhibit antioxidant properties. Investigating its ability to scavenge free radicals and protect cells from oxidative stress could reveal valuable insights for potential therapeutic applications .

Antibacterial Activity

Although not explicitly studied for this compound, related benzamide derivatives have shown antibacterial activity. Researchers have synthesized benzamide compounds with various substituents, and their analysis included IR, NMR spectroscopy, and elemental methods. Further exploration of this compound’s antibacterial potential is warranted .

Drug Delivery Systems

The compound’s structural complexity and functional groups make it an interesting candidate for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. For example, similar compounds have shown promise as anti-inflammatory agents .

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-13-10-15(24-25(13)2)20(27)26(12-14-6-5-9-22-11-14)21-23-18-16(28-3)7-8-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIMBHKYCVMTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

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